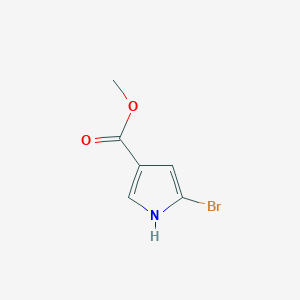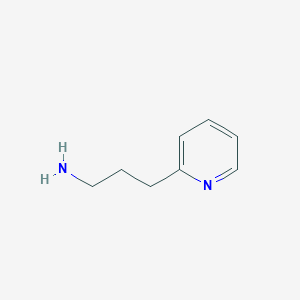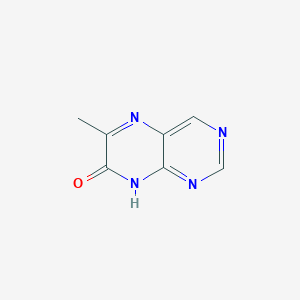
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has been used in a variety of scientific research applications. One common use is as a reagent in organic synthesis, where it can be used to introduce the N-(3-diethylaminopropyl) group into other molecules. This group has been found to have a range of interesting properties, including the ability to act as a proton acceptor and to form hydrogen bonds with other molecules.
In addition to its use in organic synthesis, Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has also been studied for its potential as a pharmacological agent. Specifically, it has been found to have activity as a dopamine receptor antagonist, which could make it useful in the treatment of certain neurological disorders.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it binds to dopamine receptors in the brain and blocks the action of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has been found to have a range of biochemical and physiological effects. In addition to its activity as a dopamine receptor antagonist, it has also been found to have activity as a sigma-1 receptor agonist. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, inflammation, and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- in lab experiments is its ability to introduce the N-(3-diethylaminopropyl) group into other molecules. This group has a range of interesting properties that can be used to modify the properties of other compounds.
One limitation of using Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is its potential toxicity. While it has been found to be relatively non-toxic in animal studies, further research is needed to fully understand its safety profile.
Orientations Futures
There are a number of future directions for research on Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-. One area of interest is its potential as a pharmacological agent. Specifically, further research is needed to determine its efficacy and safety as a dopamine receptor antagonist and sigma-1 receptor agonist.
Another area of interest is its potential as a tool for organic synthesis. Further research is needed to explore its ability to modify the properties of other compounds and to develop new synthetic methods that utilize this compound.
Conclusion
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is a chemical compound that has a range of interesting properties and potential applications in scientific research. While further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile, it has already been found to be a useful reagent in organic synthesis and a potential pharmacological agent.
Méthodes De Synthèse
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- can be synthesized using a variety of methods. One common method involves the reaction of 3-diethylaminopropylamine with p-ethoxythiophenyl isocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Propriétés
Numéro CAS |
16531-25-2 |
|---|---|
Nom du produit |
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- |
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-18(5-2)13-7-12-17-16(20)14-8-10-15(11-9-14)19-6-3/h8-11H,4-7,12-13H2,1-3H3,(H,17,20) |
Clé InChI |
KDXKJMVEDYQQJO-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OCC)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC |
SMILES canonique |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC |
Autres numéros CAS |
16531-25-2 |
Synonymes |
N-[3-(Diethylamino)propyl]-p-ethoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)









